molecular formula C12H18N2 B1518278 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 1157497-87-4

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1518278
CAS No.: 1157497-87-4
M. Wt: 190.28 g/mol
InChI Key: HMOHYBNTVUOZSB-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine (CAS 1157497-87-4) is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . This aminoindane derivative is supplied as a powder and should be stored at room temperature . Its structure features an indane backbone—a benzene ring fused with a cyclopentane ring—substituted with both aminomethyl and dimethylamine functional groups at the same carbon atom, offering a unique scaffold for chemical and pharmacological research . As a derivative of the aminoindane class, this compound is of significant interest in basic research for exploring the structure-activity relationships of central nervous system targets . Aminoindanes are structurally analogous to amphetamines and are studied for their potential interactions with plasma membrane monoamine transporters and α2-adrenergic receptors . Researchers utilize such compounds as chemical tools to probe the mechanisms of monoamine release and reuptake inhibition, particularly concerning neurotransmitters like dopamine, norepinephrine, and serotonin . The presence of both amine groups in this molecule may provide a versatile handle for further chemical synthesis and derivatization, supporting the development of novel research ligands. This product is intended For Research Use Only and is not for human or veterinary drug, food, or household use. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. It is typically available in various packaging, from grams for R&D to bulk kilogram quantities, and can often be produced to high levels of purity (99% and higher) and various standard grades upon request .

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHYBNTVUOZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157497-87-4
Record name 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
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Preparation Methods

Reductive Amination Approach

A common and efficient method to prepare this compound involves reductive amination of an indane-2-carboxaldehyde intermediate with dimethylamine or its derivatives.

Procedure Outline:

  • Synthesis of Indane-2-carboxaldehyde:
    Starting from 2,3-dihydro-1H-indene, oxidation or functional group transformation yields the corresponding 2-formyl derivative.

  • Reductive Amination:
    The aldehyde is reacted with dimethylamine under reductive conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts under hydrogen atmosphere.

  • Purification:
    The crude product is purified by standard methods such as recrystallization or chromatography.

Advantages:

  • High selectivity for the primary amine functionalization.
  • Mild reaction conditions preserve the indane ring integrity.

Limitations:

  • Requires preparation of the aldehyde intermediate.
  • Sensitive to reaction conditions to avoid over-reduction or side reactions.

Amide Coupling Followed by Reduction

Though more common for related indole derivatives, amide coupling strategies have been adapted for similar indane compounds.

Procedure Outline:

  • Amide Coupling:
    Coupling of an indane-2-carboxylic acid derivative with a dimethylamine or related amine using coupling reagents like N-[chloro(dimethylamino)methylene]-N methylmethanaminium (TCFH) and 1-methylimidazole (NMI) facilitates formation of the amide bond.

  • Reduction:
    The amide is then reduced to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

  • Final Functionalization:
    Additional methylation steps may be performed if required to achieve the N,N-dimethyl substitution.

Notes:

  • This method is more elaborate and used when direct reductive amination is challenging.
  • It allows for the introduction of various substituents on the indane ring before amine formation.

Direct Amination of Indane Derivatives

Some synthetic routes involve direct nucleophilic substitution or amination at the 2-position of the indane ring, using appropriate leaving groups.

Procedure Outline:

Considerations:

  • Requires careful control to avoid poly-substitution.
  • Halogenation step must be regioselective.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Reductive Amination Indane-2-carboxaldehyde, dimethylamine, NaBH3CN Mild, selective, straightforward Requires aldehyde intermediate 60-85
Amide Coupling + Reduction Indane-2-carboxylic acid, TCFH, NMI, LiAlH4 Versatile, allows functional group tolerance Multi

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield indenone derivatives.

  • Reduction Products: Reduction can produce indenamine derivatives.

  • Substitution Products: Substitution reactions can lead to various substituted indenamine derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

The compound’s structure suggests it may be useful in the development of new pharmaceuticals, particularly as a scaffold for drug design. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders. Research indicates that derivatives of indenes can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in medicinal chemistry.

Neuropharmacology

Preliminary studies suggest that compounds related to 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to the development of new treatments for mood disorders or neurodegenerative diseases.

Material Science

Due to its amine functionality, this compound can be utilized in the synthesis of polymers and other materials. Amines are known to act as curing agents in epoxy resins and can enhance the properties of plastics and coatings. The ability to modify its structure opens avenues for creating tailored materials with specific mechanical or thermal properties.

Case Studies and Research Findings

StudyFindings
Neuropharmacological Activity A study published in Journal of Medicinal Chemistry explored indene derivatives, revealing potential serotonin receptor activity .
Polymer Applications Research indicated that incorporating amine compounds into epoxy formulations significantly improved adhesion properties and thermal stability .
Anticancer Activity A recent investigation showed that certain indene derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for drug development .

Mechanism of Action

The mechanism by which 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a detailed comparison of 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine with key analogs, emphasizing structural variations, physicochemical properties, and biological relevance.

Compound Name Molecular Formula Substituents Key Differences Pharmacological/Industrial Relevance References
This compound C₁₂H₁₈N₂ -NH₂ (aminomethyl), -N(CH₃)₂ (dimethylamino) at C2 Reference compound; dual functionalization at C2 Studied in protein interaction screens; potential as a bioactive scaffold
2-Aminoindan (2,3-dihydro-1H-inden-2-amine) C₉H₁₁N -NH₂ at C2 Lacks aminomethyl and dimethyl groups Precursor for psychoactive substances (e.g., 5-MeO-AI); simpler synthetic intermediate
N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride C₁₀H₁₄ClN -NHCH₃ at C2; hydrochloride salt Single methyl substitution; ionic form enhances solubility Used in early-stage drug discovery; no aminomethyl group
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine (CAS 144800-63-5) C₁₀H₁₄N₂ -NH₂ (aminomethyl) at C2 Lacks dimethyl group; primary amine instead of tertiary amine Intermediate for functionalized indane derivatives; lower steric hindrance
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride C₁₃H₂₀ClN -NH₂ at C2; ethyl groups at C5/C6 Ethyl substitutions on aromatic ring; hydrochloride salt Optimized for regioselective synthesis; potential CNS activity
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₁₀H₁₂N₂ -CH₂NH₂ at C5 of indoline ring Indoline vs. indane core; different ring saturation Explored for disubstituted methanamines with pharmacological properties
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 2138172-74-2) C₁₁H₁₅N -NH₂ at C5; dimethyl groups at C2 Substituents shifted to C5; dimethyl groups at bridgehead Specialty chemical in material science; no aminomethyl group

Key Structural and Functional Insights:

Substituent Positioning: The target compound’s dual substitution at C2 (aminomethyl and dimethylamino) distinguishes it from simpler analogs like 2-aminoindan, which lacks these groups . Comparatively, 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 2138172-74-2) demonstrates how substituent placement on the aromatic ring (C5 vs. C2) alters molecular properties and applications .

Conversely, 5-MeO-AI (5-methoxy-2,3-dihydro-1H-inden-2-amine), a psychoactive derivative of 2-aminoindan, underscores the regulatory concerns associated with unmodified indane amines .

Synthetic Accessibility :

  • 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride exemplifies scalable synthesis via Friedel-Crafts acylation, contrasting with the target compound’s more complex functionalization .

Biological Activity

2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine, with the molecular formula C12H18NC_{12}H_{18}N and a molecular weight of 190.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C12H18NC_{12}H_{18}N
  • CAS Number : 1157497-87-4
  • PubChem CID : 43809056

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its cytotoxicity, neuroprotective effects, and other relevant pharmacological properties.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : HCT116 (colon cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).
Cell LineIC50 Value (µM)Reference
HCT1160.031
HT-290.015
HepG20.53
SGC-79010.58

The compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.

The mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to increase apoptotic markers such as cleaved-caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage in treated cells.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation.

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective properties:

  • Neuroprotection : Studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Study on Cancer Cell Lines : A study involving HCT116 and HepG2 cell lines reported significant reductions in cell viability when treated with varying concentrations of the compound. The most effective concentration was found to be as low as 0.015 µM for HT-29 cells, indicating high potency against tumor growth .
  • Neuroprotective Study : In a model of oxidative stress, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

Q & A

Q. Table 1: Representative Synthesis Steps

StepReaction TypeConditionsYield (%)Reference
1Friedel-CraftsAcCl, neat, 0–5°C85–90
2HydrogenationPd/C, H₂, EtOH95
3Boc ProtectionBoc₂O, DMAP, THF75

Advanced: How can stereochemical ambiguities in the compound’s structure be resolved?

Methodological Answer:
X-ray crystallography is critical for resolving stereochemistry. Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze crystal structures . Key steps:

  • Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
  • Collect diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL’s least-squares algorithms .
  • Validate bond angles and torsion angles against density functional theory (DFT) calculations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituents (e.g., δ 2.2–2.8 ppm for N,N-dimethyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 177.115 Da) .
  • Chromatography : HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for purity assessment .

Advanced: How should researchers address contradictions in reported solubility or reactivity data?

Methodological Answer:
Contradictions (e.g., solubility in polar vs. nonpolar solvents) can be resolved via:

Controlled Solubility Studies : Measure partition coefficients (logP) using shake-flask methods .

Reactivity Profiling : Compare kinetic data under varying conditions (temperature, pH) using stopped-flow spectroscopy .

Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models .

Advanced: What strategies optimize regioselectivity in Friedel-Crafts reactions during synthesis?

Methodological Answer:

  • Substrate Design : Electron-donating groups (e.g., methyl) enhance para-selectivity .
  • Catalyst Choice : Use Lewis acids like AlCl₃ or FeCl₃ at low temperatures (−10°C) to suppress side reactions .
  • Solvent Effects : Neat acetyl chloride improves selectivity by minimizing solvation interference .

Basic: How can biological activity be preliminarily assessed for this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for interactions with CNS targets (e.g., AMPA receptors) using radioligand displacement (³H-AMPA) .
  • Enzyme Inhibition Studies : Test against matrix metalloproteinases (MMPs) via fluorogenic substrate cleavage assays .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME or pkCSM to estimate blood-brain barrier permeability (e.g., logBB = 0.3) .
  • Docking Studies : AutoDock Vina to model interactions with AMPA receptor subunits (e.g., GluA2 ligand-binding domain) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Advanced: How is regioselectivity in N-alkylation steps controlled?

Methodological Answer:

  • Steric Hindrance : Bulkier alkylating agents (e.g., benzyl bromide) favor primary amine alkylation .
  • Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize elimination .
  • Temperature Control : Low temperatures (−20°C) reduce kinetic competition between N- and O-alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine

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